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Abstract
This technical guide provides a comprehensive overview of C12-iE-DAP (Lauroyl-γ-D-glutamyl-

meso-diaminopimelic acid), a potent synthetic agonist of the intracellular pattern recognition

receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This

document details its chemical properties, mechanism of action, and its function in initiating

innate immune responses. Included are detailed experimental protocols for studying its activity

and clearly structured tables summarizing its key characteristics. Furthermore, signaling

pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a

deeper understanding of its biological context and practical applications in research.

Introduction to C12-iE-DAP
C12-iE-DAP is a synthetic, acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-

DAP). iE-DAP is the minimal peptidoglycan (PGN) motif recognized by NOD1 and is

predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive

bacteria.[1] The addition of a 12-carbon lauroyl group to the glutamic acid residue of iE-DAP

significantly enhances its potency as a NOD1 agonist. This modification is believed to facilitate

its entry into the cell. C12-iE-DAP is a powerful tool for researchers studying the NOD1

signaling pathway, innate immunity, and inflammatory responses. It is reported to be 100 to

1000 times more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP.
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Physicochemical and Biological Properties
The key properties of C12-iE-DAP are summarized in the table below, providing a quick

reference for researchers.

Property Value Reference

Full Name
Lauroyl-γ-D-glutamyl-meso-

diaminopimelic acid

Synonyms C12-iE-DAP

Molecular Formula C24H43N3O8

Molecular Weight 501.61 g/mol

Appearance Lyophilized powder

Solubility DMSO or Methanol

Target Receptor

NOD1 (Nucleotide-binding

Oligomerization Domain-

containing protein 1)

Biological Activity Potent NOD1 agonist

Mechanism of Action and Signaling Pathway
C12-iE-DAP functions as a potent activator of the NOD1 signaling pathway, a critical

component of the innate immune system responsible for detecting intracellular bacterial

components.

Upon entering the cytoplasm, C12-iE-DAP is recognized by the leucine-rich repeat (LRR)

domain of the NOD1 receptor. This binding event induces a conformational change in NOD1,

leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2

(Receptor-Interacting Protein Kinase 2), also known as RICK. The interaction between NOD1

and RIPK2 is mediated by their respective caspase activation and recruitment domains

(CARD).
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The recruitment of RIPK2 to the activated NOD1 oligomer triggers a downstream signaling

cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor

kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the

nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including

those encoding cytokines such as TNF-α, IL-6, and IL-8.
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Caption: C12-iE-DAP induced NOD1 signaling pathway.

Quantitative Data
While specific EC50 and binding affinity (Kd) values for C12-iE-DAP are not consistently

reported across the literature, its high potency is well-established. It is recognized as being

100- to 1000-fold more potent than iE-DAP. For context, the binding affinity of a similar NOD1

agonist, Tri-DAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid), to the LRR domain of NOD1 has

been measured.

Ligand Receptor Method
Binding
Affinity (Kd)

Reference

Tri-DAP NOD1
Surface Plasmon

Resonance
34.5 µM [2]

Note: This value is for a related compound and serves as an estimation of the affinity range for

NOD1 ligands.

Experimental Protocols
Detailed methodologies for key experiments involving C12-iE-DAP are provided below.
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NOD1 Activation Reporter Assay using HEK-Blue™
hNOD1 Cells
This protocol describes how to measure the activation of NOD1 by C12-iE-DAP using a

commercially available reporter cell line.

Materials:

HEK-Blue™ hNOD1 cells (InvivoGen)

HEK-Blue™ Detection medium (InvivoGen)

C12-iE-DAP

DMSO (for dissolving C12-iE-DAP)

Phosphate-Buffered Saline (PBS)

96-well flat-bottom cell culture plates

Spectrophotometer (620-655 nm)

Procedure:

Cell Culture: Culture HEK-Blue™ hNOD1 cells according to the manufacturer's instructions.

Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, pre-

warmed growth medium. Seed the cells at a density of approximately 5 x 10^4 cells per well

in a 96-well plate.

Ligand Preparation: Prepare a stock solution of C12-iE-DAP in DMSO. Further dilute the

stock solution in cell culture medium to the desired final concentrations.

Cell Stimulation: Add the diluted C12-iE-DAP solutions to the appropriate wells. Include a

vehicle control (medium with DMSO) and a negative control (medium only).

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
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SEAP Detection: Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate. Add 20 µL

of the stimulated cell supernatant to each well.

Incubation for Detection: Incubate the plate at 37°C for 1-3 hours.

Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.

Data Analysis: The absorbance is directly proportional to the amount of secreted alkaline

phosphatase (SEAP), which corresponds to the level of NF-κB activation.

Cytokine Secretion Assay in THP-1 Macrophages
This protocol details the measurement of pro-inflammatory cytokine (e.g., IL-8, TNF-α)

secretion from macrophage-like cells upon stimulation with C12-iE-DAP.

Materials:

THP-1 monocytic cell line

Phorbol 12-myristate 13-acetate (PMA)

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

C12-iE-DAP

DMSO

ELISA kit for the cytokine of interest (e.g., human IL-8 or TNF-α)

24-well cell culture plates

Procedure:

Differentiation of THP-1 cells: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5

cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 24-48 hours to

induce differentiation into adherent macrophages.

Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells

gently with PBS, and add fresh RPMI-1640 medium without PMA. Allow the cells to rest for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24 hours.

Cell Stimulation: Prepare serial dilutions of C12-iE-DAP in RPMI-1640 medium. Remove the

medium from the rested macrophages and add the C12-iE-DAP dilutions. Include

appropriate controls.

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: After incubation, carefully collect the cell culture supernatants from

each well. Centrifuge the supernatants to remove any cell debris.

Cytokine Measurement: Perform the ELISA for the target cytokine according to the

manufacturer's protocol.

Data Analysis: Generate a standard curve from the absorbance values of the standards

provided in the ELISA kit. Use this curve to calculate the concentration of the cytokine in

each sample.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of

C12-iE-DAP on a cellular level.
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Caption: General experimental workflow for C12-iE-DAP studies.

Conclusion
C12-iE-DAP is an invaluable tool for the study of innate immunity and NOD1-mediated

signaling. Its high potency and specificity make it an ideal reagent for elucidating the molecular

mechanisms of bacterial recognition and the subsequent inflammatory responses. The

experimental protocols and data presented in this guide are intended to provide researchers

with the necessary information to effectively utilize C12-iE-DAP in their studies and to

contribute to the growing body of knowledge in the field of immunology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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